![molecular formula C15H22N2 B596641 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane CAS No. 135380-51-7](/img/structure/B596641.png)

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

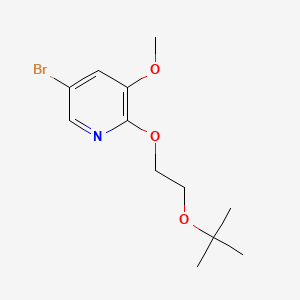

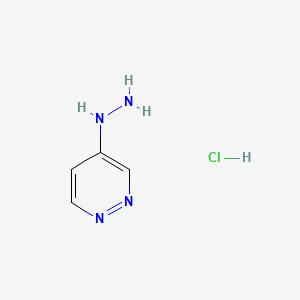

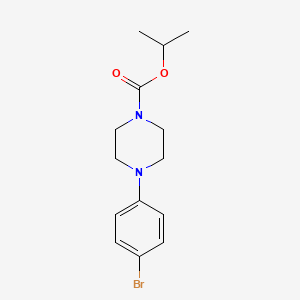

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C15H22N2 . It has a molecular weight of 230.35 .

Molecular Structure Analysis

The InChI code for 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane is1S/C15H22N2/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14/h1-5H,6-12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Wissenschaftliche Forschungsanwendungen

Application in Photophysical Studies

- Scientific Field : Photophysics and Supramolecular Chemistry

- Summary of the Application : 2,7-Diazapyrenes, which share a similar structure with 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane, are promising azaaromatic scaffolds with unique structural geometry and supramolecular properties . They attract special attention due to their challenging photophysical properties .

- Methods of Application : The study of these compounds involves various synthetic approaches under different reaction conditions . The specific methods and technical details would depend on the exact nature of the experiment.

- Results or Outcomes : The opportunities of applications of 2,7-diazapyrenes include their remarkable photophysical and supramolecular properties, DNA-bindings, in sensors, molecular electronics, supramolecular systems, and related areas .

Application in Antitubercular Agents

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Compounds containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties have been identified as new antitubercular agents .

- Methods of Application : The specific methods of application would involve biological assays to test the antitubercular activity of these compounds . The exact procedures and technical details would depend on the specific experimental design.

- Results or Outcomes : The results of these studies would be the identification of new potential drugs for the treatment of tuberculosis .

Application in Cancer Research

- Scientific Field : Oncology and Medicinal Chemistry

- Summary of the Application : Compounds similar to “7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane” have been used in the development of covalent inhibitors of KRAS G12C, a protein that plays a key role in cellular proliferation and differentiation . Mutations in the RAS gene are known drivers of oncogenic alternation in human cancer .

- Methods of Application : The development of these inhibitors involves structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The specific methods and technical details would depend on the exact nature of the experiment.

- Results or Outcomes : The optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Application in Drug Discovery

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Compounds similar to “7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane” have been used in the development of covalent inhibitors of KRAS G12C . KRAS protein plays a key role in cellular proliferation and differentiation . RAS gene mutation is a known driver of oncogenic alternation in human cancer .

- Methods of Application : The development of these inhibitors involves structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The specific methods and technical details would depend on the exact nature of the experiment.

- Results or Outcomes : The optimization led to the successful identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Eigenschaften

IUPAC Name |

7-benzyl-2-methyl-2,7-diazaspiro[3.5]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-16-12-15(13-16)7-9-17(10-8-15)11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWYWBQBHTXVCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C1)CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743543 |

Source

|

| Record name | 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | |

CAS RN |

135380-51-7 |

Source

|

| Record name | 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[3.5]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135380-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)